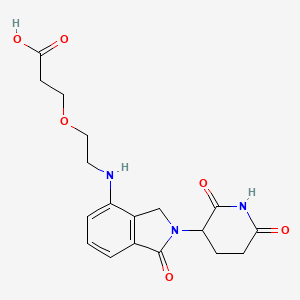

3-(2-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)ethoxy)propanoic acid

Description

3-(2-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)ethoxy)propanoic acid (CAS: 2225148-47-8) is a cereblon (CRBN)-binding small molecule widely utilized in proteolysis-targeting chimera (PROTAC) development. Its structure comprises a 1-oxoisoindolin-4-yl pharmacophore linked via an ethoxypropanoic acid spacer to the 2,6-dioxopiperidine (piperidin-3-yl) E3 ligase-recruiting moiety. This compound enables targeted protein degradation by bridging CRBN and a protein of interest (POI) .

Properties

Molecular Formula |

C18H21N3O6 |

|---|---|

Molecular Weight |

375.4 g/mol |

IUPAC Name |

3-[2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]ethoxy]propanoic acid |

InChI |

InChI=1S/C18H21N3O6/c22-15-5-4-14(17(25)20-15)21-10-12-11(18(21)26)2-1-3-13(12)19-7-9-27-8-6-16(23)24/h1-3,14,19H,4-10H2,(H,23,24)(H,20,22,25) |

InChI Key |

YBUBIIPMRSXXEN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCOCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)ethoxy)propanoic acid typically involves multiple steps, starting with the preparation of the piperidine and isoindolinone intermediates. These intermediates are then coupled through an amide bond formation reaction. Common reagents used in these reactions include coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole), which facilitate the formation of the amide bond under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of automated synthesizers and high-throughput screening techniques to identify the most efficient reaction conditions. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Amide Bond Formation

The carboxylic acid group undergoes activation for nucleophilic substitution, enabling conjugation with amines. This is critical for creating PROTACs (Proteolysis-Targeting Chimeras) and drug conjugates:

Example Reaction

Coupling with pomalidomide derivatives using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in DMF at room temperature:

textCarboxylic acid + Amine → Amide Reagents: HATU, DIPEA Solvent: DMF Yield: 61% [2]

Esterification and Hydrolysis

The terminal carboxylic acid can be esterified for protection or modified for solubility adjustments:

Esterification

-

tert-Butyl ester formation via reaction with tert-butyl bromoacetate in the presence of Cs₂CO₃ .

-

Tosylation using TsCl and triethylamine in DCM to introduce leaving groups for subsequent substitutions .

Hydrolysis

-

Deprotection of tert-butyl esters with 10% trifluoroacetic acid (TFA) in dichloromethane (DCM) to regenerate the free carboxylic acid .

Nucleophilic Substitution

The ethoxy linker facilitates substitution reactions, particularly with amines or azides:

Reaction with Amines

-

Fluorine displacement in fluoro-isoindoline derivatives by amines (e.g., 2-(2-(prop-2-yn-1-yloxy)ethoxy)ethan-1-amine) at 90°C in DMF .

textAryl-F + Amine → Aryl-NH-(Linker) Conditions: DMF, 90°C, 3–5 h

Azide-Alkyne Cycloaddition

Deprotection Strategies

Strategic use of protecting groups ensures selective reactivity:

| Protecting Group | Deprotection Method | Conditions | Source |

|---|---|---|---|

| tert-Butyl | 10% TFA in DCM | 2 h, room temperature | |

| Tosyl (Ts) | NaN₃ in DMF | 60°C, 12 h |

Biological Conjugation

The compound serves as a linker in antibody-drug conjugates (ADCs) and PROTACs due to its PEG-like ethoxy chains and reactive termini:

Key Applications

-

Conjugation with kinase inhibitors (e.g., encorafenib) for cancer therapeutics .

-

Formation of CRBN (Cereblon)-recruiting molecules for targeted protein degradation.

Stability and Reactivity Considerations

-

pH Sensitivity : The carboxylic acid group protonates below pH 4, affecting solubility and reactivity.

-

Thermal Stability : Decomposition observed >150°C, necessitating low-temperature storage.

-

Light Sensitivity : Isoindoline derivatives may degrade under UV light, requiring amber glass storage.

Scientific Research Applications

3-(2-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)ethoxy)propanoic acid has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)ethoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₈H₂₁N₃O₆

- Molecular Weight : 375.38 g/mol

- Storage : 2–8°C in inert, dark conditions .

Synthetic routes involve coupling intermediates like 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-amine with ethoxypropanoic acid derivatives under HATU/DIEA activation, followed by HCl salt formation and purification via reverse-phase HPLC .

Comparison with Similar Compounds

Structural Analogues with Varying Linkers and Pharmacophores

1,3-Dioxoisoindolinyl Derivatives

Compounds such as 3-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)propanoic acid (CAS: 2139348-60-8) replace the 1-oxoisoindolinyl group with a 1,3-dioxoisoindolinyl moiety.

PEG-Modified Analogues

Extended polyethylene glycol (PEG) linkers enhance solubility and proteasome engagement. For example:

- 3-(2-(2-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethoxy)propanoic acid (CAS: 2138440-82-9) incorporates a PEG3 spacer, increasing molecular weight to 477.46 g/mol .

- JH-XIII-200-2 (MW: 898.29) uses a PEG2 linker fused to a kinase-targeting warhead, demonstrating improved cellular permeability .

Functional Comparisons in PROTAC Design

Degradation Efficiency

The parent 1-oxoisoindolinyl compound exhibits moderate degradation efficiency (DC₅₀ ~50 nM for BRAFV600E) compared to PEGylated analogues (DC₅₀ ~10–20 nM) due to enhanced ternary complex formation .

Stability and Toxicity

- Metabolic Stability: PEGylated derivatives show prolonged half-lives (>6 hrs in plasma) vs. ~2 hrs for non-PEG compounds .

- Off-Target Effects : The 1-oxoisoindolinyl core reduces off-target binding compared to thalidomide-based degraders .

Biological Activity

3-(2-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)ethoxy)propanoic acid is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of cancer therapy. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that includes a dioxopiperidine moiety and an isoindoline framework. Its molecular formula is , with a molecular weight of approximately 334.33 g/mol. This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound primarily revolves around its role as a potential anticancer agent. The compound appears to exert its effects through several mechanisms:

- Inhibition of Kinase Activity : Studies have indicated that derivatives of the compound can inhibit specific kinases involved in cancer cell signaling pathways. For instance, compounds structurally related to this compound have shown to inhibit BRAF V600E kinase activity, which is crucial in melanoma treatment .

- Induction of Apoptosis : The compound has been associated with the induction of apoptosis in cancer cells. This is achieved through the activation of apoptotic pathways, leading to cell death in tumorigenic cells.

- Targeting CRBN : Some studies suggest that similar compounds can bind to cereblon (CRBN), a protein involved in ubiquitination processes that lead to the degradation of oncogenic proteins . This mechanism opens avenues for targeted therapy against cancers characterized by specific protein overexpression.

Case Studies and Experimental Data

Several studies have evaluated the efficacy of related compounds in preclinical models:

- A study reported that derivatives showed IC50 values ranging from 40 to 88 nM when tested against BRAF V600E mutant cell lines, indicating potent inhibitory activity .

- In another investigation, compounds similar to this compound demonstrated significant antiproliferative effects on melanoma cell lines such as A375 and Colo205 .

Comparative Analysis

The following table summarizes key findings from various studies regarding the biological activity of related compounds:

| Compound Name | Target | IC50 (nM) | Effect |

|---|---|---|---|

| Encorafenib | BRAF V600E | 21 ± 13 | High potency inhibitor |

| Compound A | BRAF V600E | 40–88 | Moderate potency |

| Compound B | Various cancer cell lines | <100 | Induces apoptosis |

Safety and Toxicology

While exploring the therapeutic potential, it is essential to consider safety profiles. Compounds similar to this compound have been noted for potential toxicity, including skin irritation and reproductive toxicity . Therefore, further toxicological assessments are necessary before clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.